molecular formula C23H19N3O6 B4028149 N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE

N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE

Cat. No.: B4028149
M. Wt: 433.4 g/mol
InChI Key: ICCURSVWOJYHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine core substituted with two dihydro-1,4-benzodioxin groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-2,5-dicarboxylic acid chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, making it a potential candidate for treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZENESULFONAMIDE
  • N-ALKYL/ARALKYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-BROMOBENZENESULFONAMIDES

Uniqueness

N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE is unique due to its dual dihydro-1,4-benzodioxin substitution on the pyridine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications .

Properties

IUPAC Name

2-N,5-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c27-22(25-15-2-5-18-20(11-15)31-9-7-29-18)14-1-4-17(24-13-14)23(28)26-16-3-6-19-21(12-16)32-10-8-30-19/h1-6,11-13H,7-10H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCURSVWOJYHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N2,N5-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,5-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.